N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
Description
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide is a benzamide derivative featuring a benzo[g][1,3]benzothiazole scaffold substituted with an ethyl group at the 3-position and a 2,6-dimethoxybenzamide moiety. The compound’s structure combines a planar aromatic system with electron-donating methoxy groups, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-4-24-16-13-12-14-8-5-6-9-15(14)20(16)28-22(24)23-21(25)19-17(26-2)10-7-11-18(19)27-3/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDLXTVXVFMOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=C(C=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide can be achieved through several synthetic routes. One common method involves the condensation of 3-ethylbenzothiazol-2-amine with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., Grignard reagents).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: This compound has been studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Comparison with Similar Compounds
Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)
Structural Differences :
- Heterocyclic Core : Isoxaben contains an isoxazole ring, whereas the target compound features a benzo[g][1,3]benzothiazole system.
- Substituents : Isoxaben has a branched alkyl group (1-ethyl-1-methylpropyl) at the isoxazole’s 3-position, contrasting with the ethyl group on the benzothiazole in the target compound.
Functional Properties :
- Application : Isoxaben is a cellulose biosynthesis inhibitor (CBI) herbicide, effective against broadleaf weeds in crops like maize and sorghum .
- Efficacy : In comparative studies, Isoxaben exhibits herbicidal activity at concentrations as low as 0.1 µM in plant assays .
- Stability : The isoxazole ring may confer greater hydrolytic stability compared to benzothiazole derivatives, influencing environmental persistence.
Table 1: Key Properties of Isoxaben vs. Target Compound
TRPV3 Antagonists: Oxazole-Based 2,6-Dimethoxybenzamides
Structural Differences :
- Heterocyclic Core : Compounds like N-(5-chloro-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)-2,6-dimethoxybenzamide (PC5) feature oxazole rings, while the target compound uses a benzothiazole.
- Electron-Withdrawing Groups : TRPV3 antagonists often include substituents like trifluoromethyl or chlorine for enhanced receptor binding .
Functional Properties :
Table 2: TRPV3 Antagonists vs. Target Compound
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structural Differences :
Functional Properties :
- Application : Serves as an N,O-bidentate ligand for metal-catalyzed C–H bond functionalization.
Biological Activity
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide is a compound belonging to the benzothiazole family, which has gained significant attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 396.56 g/mol. The structure features a benzothiazole moiety, which is known for its pharmacological significance due to the presence of nitrogen and sulfur atoms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown significant inhibitory effects on various cancer cell lines:
- Cell Lines Tested :
- Human epidermoid carcinoma (A431)
- Human non-small cell lung cancer (A549, H1299)
Mechanism of Action :
- Cell Proliferation Inhibition : The compound significantly reduced cell proliferation in A431 and A549 cell lines as assessed by the MTT assay.
- Apoptosis Induction : Flow cytometry results indicated that treatment with the compound led to increased apoptosis in cancer cells.
- Cell Cycle Arrest : The compound caused cell cycle arrest at specific phases, thereby inhibiting further proliferation.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound demonstrated anti-inflammatory activity by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in mouse macrophage cell lines (RAW264.7). This suggests a dual mechanism where the compound not only targets cancer cells but also modulates inflammatory responses.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Derivative : Utilizing 2-amino-benzothiazole as a starting material.
- Coupling with Dimethoxybenzamide : Achieved through condensation reactions under controlled conditions.
Case Studies
-
Study on Anti-cancer Activity :
- Objective : To evaluate the efficacy of the compound against various cancer types.
- Results : Significant inhibition of cell growth in A431 and A549 cell lines was observed at concentrations as low as 1 µM.
-
Inflammation Modulation Study :
- Objective : To assess the impact on inflammatory markers.
- Results : A reduction in IL-6 and TNF-α levels was noted, indicating potential for use in inflammatory conditions.
Data Summary Table
| Property/Activity | Result/Observation |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.56 g/mol |
| Anticancer Cell Lines | A431, A549 |
| Apoptosis Induction | Yes |
| Cytokine Inhibition | IL-6 and TNF-α reduction |
| Cell Cycle Arrest | Yes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
